molecular formula C21H17N3O2 B5148781 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 75220-79-0

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B5148781
CAS No.: 75220-79-0
M. Wt: 343.4 g/mol
InChI Key: JBCDOBWKOOOYRT-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological activities. This compound features a benzodiazepine core with a nitrophenyl and phenyl substituent, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-nitrobenzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The nitrophenyl and phenyl groups contribute to the compound’s binding affinity and selectivity for the receptor .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Contains a nitro group and is used for its hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitrophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-24(26)17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13,21,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCDOBWKOOOYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387076
Record name 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75220-79-0
Record name 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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